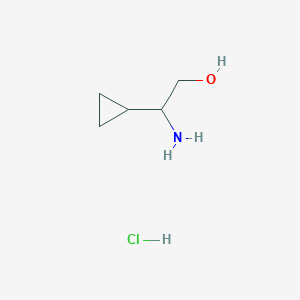

2-Amino-2-cyclopropylethan-1-ol hydrochloride

Description

The exact mass of the compound 2-Amino-2-cyclopropylethan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-cyclopropylethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclopropylethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-cyclopropylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKFTYTWTWHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306603-98-4 | |

| Record name | 2-amino-2-cyclopropylethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Strategic Utilization of 2-Amino-2-cyclopropylethan-1-ol HCl

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and strategic application of 2-Amino-2-cyclopropylethan-1-ol HCl .

Executive Summary: The Cyclopropyl Advantage

In modern medicinal chemistry, 2-Amino-2-cyclopropylethan-1-ol HCl is not merely a building block; it is a conformational restrictor and metabolic shield . Unlike its isopropyl analogs, the cyclopropyl moiety introduces unique electronic properties (σ-aromaticity, increased s-character in C-C bonds) and steric constraints that can significantly alter the pharmacokinetics (PK) and potency of a drug candidate.

This guide moves beyond basic data, providing a mechanistic understanding of how this scaffold functions in drug design and the rigorous protocols required to characterize it.

Molecular Identity & Stereochemical Architecture

The compound exists as a hydrochloride salt to ensure stability and water solubility.[1] It contains a single chiral center at the

| Feature | Specification |

| IUPAC Name | 2-Amino-2-cyclopropylethan-1-ol hydrochloride |

| Common Name | |

| CAS (Racemic) | 776315-67-4 |

| CAS (S-Isomer) | 1623432-63-2 |

| CAS (R-Isomer) | 1270290-36-2 |

| Molecular Formula | |

| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |

| SMILES | Cl.NC(CO)C1CC1 |

Stereochemical Implication

For drug development, the (S)-enantiomer is frequently the pharmacophore of choice, often mimicking the L-amino acid stereochemistry found in endogenous peptides. The rigid cyclopropyl group restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target protein—a phenomenon akin to the Thorpe-Ingold effect .

Physicochemical Core Parameters

The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, ChemAxon) relevant to formulation.

Quantitative Data Table

| Property | Value / Range | Context & Implication |

| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic HCl matrix; suitable for aqueous formulation. |

| Solubility (DMSO) | > 20 mg/mL | Standard stock solution solvent. |

| LogP (Free Base) | -0.6 (Experimental approx.) | Highly hydrophilic; indicates low passive permeability unless transporter-mediated. |

| pKa (Amine) | 9.1 – 9.4 (Estimated) | Lower than typical alkyl amines (~10.5) due to the electron-withdrawing |

| Melting Point | 150 – 155 °C (Decomposes) | High lattice energy typical of ammonium salts. |

| Hygroscopicity | Moderate to High | The HCl salt will deliquesce if exposed to >60% RH. |

The "Cyclopropyl Effect" on Basicity

Unlike an isopropyl group, the cyclopropyl ring has significant s-character (approx.

-

Design Consequence: At physiological pH (7.4), a larger fraction of the molecule may exist in the neutral form compared to an isopropyl analog, potentially improving membrane permeation despite the low LogP.

Structural Biology & Drug Design Logic

When incorporating this motif into a lead compound, you are engineering specific interactions.

Metabolic Stability

The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than secondary alkyl C-H bonds. This makes the adjacent positions highly resistant to CYP450-mediated oxidation .

-

Mechanism: The ring strain and orbital hybridization prevent the formation of the radical intermediate required for hydroxylation.

Conformational Locking

The diagram below illustrates the decision logic for selecting this building block over flexible alkyl chains.

Figure 1: Decision tree for incorporating the cyclopropyl-amino-alcohol motif to solve specific medicinal chemistry challenges.

Experimental Protocols: Characterization & Handling

As a salt lacking a strong chromophore, standard UV-HPLC is insufficient. The following protocols ensure rigorous quality control.

Analytical Method: HILIC-CAD/ELSD

Because the compound is polar and lacks UV absorbance, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the gold standard.

-

Column: Zorbax HILIC Plus or Amide bonded phase (3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 60% B over 10 minutes.

-

Detection: CAD (Nebulizer temp 35°C) or ELSD.

-

Why this works: HILIC retains the polar amine, while CAD detects the non-chromophoric salt with high sensitivity.

Solubility & pKa Determination Workflow

Do not rely on calculated values for critical formulation steps. Use this potentiometric titration protocol.

-

Preparation: Dissolve 5 mg of compound in 20 mL degassed water (0.15 M KCl ionic strength adjuster).

-

Titrant: 0.1 N NaOH (standardized).

-

Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3).

-

Execution: Titrate from pH 2.0 to pH 12.0.

-

Analysis: The inflection point at ~pH 9.2 corresponds to the amine deprotonation. The alcohol deprotonation (>15) will not be observed.

Handling & Storage[3]

-

Hygroscopicity Warning: The HCl salt is prone to clumping.

-

Protocol: Weigh quickly in a controlled humidity environment (<40% RH).

-

Storage: Store at -20°C under Argon/Nitrogen. If the solid turns into a gum, it has absorbed moisture; recrystallize from Ethanol/Ether.

Synthesis & Impurity Profile

Commercial batches often contain specific impurities derived from the synthesis (typically reduction of amino acids or cyclopropanation of alkenes).

-

Common Impurity A: 2-Amino-2-isopropyl-ethan-1-ol (Resulting from ring opening during hydrogenation steps).

-

Common Impurity B: Cyclopropyl glycine (Unreduced starting material).

QC Check: Ensure your NMR (

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference on small ring polar effects). Link

-

PubChem Compound Summary. (2025). 2-Amino-2-cyclopropylethan-1-ol.[1][2][3][4][5][6] National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications. Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

- 1. CAS 1623432-63-2: (S)-2-aMino-2-cyclopropylethanol hydroch… [cymitquimica.com]

- 2. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc [chemsrc.com]

- 4. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]

- 5. (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1623432-63-2 | AChemBlock [achemblock.com]

- 6. (2R)-2-AMino-2-cyclopropylethan-1-ol HCl | 1270290-36-2 [chemicalbook.com]

Technical Monograph: 2-Amino-2-cyclopropylethan-1-ol Hydrochloride as a Strategic Synthon

Executive Summary

2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS: 1623432-63-2 for S-isomer) represents a critical chiral building block in modern medicinal chemistry. Structurally, it serves as a conformationally restricted bioisostere of valinol and leucinol .[1] The incorporation of the cyclopropyl moiety offers two distinct advantages in drug design: it restricts the rotatable bond count, thereby reducing the entropic penalty upon target binding, and it enhances metabolic stability by blocking the cytochrome P450-mediated oxidation typical of isopropyl or isobutyl side chains.[1] This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in peptidomimetic drug discovery.[1]

Physicochemical Profile

The following specifications define the analytical standard for high-purity research grade material.

| Parameter | Specification |

| IUPAC Name | 2-Amino-2-cyclopropylethan-1-ol hydrochloride |

| Common Name | Cyclopropylglycinol HCl |

| CAS Number | 1623432-63-2 (S-isomer); 1270290-36-2 (R-isomer); 1306603-98-4 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 137.61 g/mol |

| Free Base MW | 101.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | 135–140 °C (Decomposes) |

| Chirality | Available as (S)- or (R)- enantiomers (typically >98% ee) |

Synthetic Methodology: Enantioselective Preparation[1][10]

Strategic Route Selection

While direct reduction of amino acids is possible, the most robust protocol for drug development ensures the preservation of stereochemistry and ease of purification.[1] We utilize a Boc-protection strategy followed by mixed anhydride reduction or ester reduction . This method minimizes racemization and avoids the difficult workup associated with aluminum salts in direct amino acid reductions.[1]

Step-by-Step Protocol

Starting Material: (S)-N-Boc-cyclopropylglycine (Commercial or synthesized via Strecker reaction).

Step 1: Esterification / Activation [1]

-

Dissolve (S)-N-Boc-cyclopropylglycine (1.0 eq) in anhydrous THF under

atmosphere. -

Cool to 0°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.

-

Mechanism: Formation of the mixed anhydride activates the carboxylic acid for reduction.[1]

-

Stir for 30 minutes at 0°C.

Step 2: Reductive Cleavage

-

Filter the precipitated N-methylmorpholine hydrochloride salts rapidly (optional, but cleaner).

-

Add Sodium Borohydride (

, 2.5 eq) dissolved in a minimal amount of water/THF mixture dropwise to the filtrate at 0°C. -

Critical Control: Gas evolution (

) will occur.[1][2] Maintain temperature <5°C to prevent side reactions. -

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add 1M citric acid or

solution to destroy excess hydride.[1] -

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate to yield (S)-N-Boc-2-amino-2-cyclopropylethanol .

Step 3: Deprotection to Hydrochloride Salt

-

Dissolve the N-Boc intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at room temperature for 2-4 hours. The product often precipitates as a white solid.[1]

-

Isolation: Dilute with diethyl ether (anti-solvent) to maximize precipitation. Filter the solid, wash with ether, and dry under vacuum.[1]

Reaction Workflow Diagram

Caption: Figure 1. Chemo-enzymatic or chemical synthesis workflow for the production of the HCl salt from protected amino acid precursors.

Structural Characterization

Verification of the product identity requires NMR and MS analysis.[1] The cyclopropyl group presents a unique diagnostic signature.

Proton NMR ( NMR, 400 MHz, )

-

0.35 - 0.70 ppm (m, 4H): Cyclopropyl methylene protons (

-

0.95 - 1.10 ppm (m, 1H): Cyclopropyl methine proton (

-

2.65 - 2.80 ppm (m, 1H):

-

3.60 - 3.85 ppm (m, 2H):

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Calculated m/z = 102.[1]15. Observed m/z = 102.1.[1] -

Fragment Ions: Loss of

(M-31) is a common fragmentation pathway.

Strategic Applications in Drug Design

Conformational Restriction & Bioisosterism

2-Amino-2-cyclopropylethan-1-ol is a bioisostere of L-Valinol and L-Leucinol .

-

Valinol: Flexible isopropyl group.[1]

-

Cyclopropyl Analog: The cyclopropyl group locks the carbon atoms in a rigid triangle.[1] This reduces the entropic cost of binding to a receptor pocket.[1] If the pharmacophore requires the "V-shape" of valine, the cyclopropyl group provides it with zero rotatable bonds.

Metabolic Stability

Aliphatic side chains (isopropyl, isobutyl) are prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).[1] The cyclopropyl C-H bonds possess higher bond dissociation energy (

Case Study: Peptidomimetic Inhibitors

This motif is frequently employed in the design of HCV NS3/4A protease inhibitors and BACE1 inhibitors (Alzheimer's research).[1] In these contexts, the amino alcohol moiety often serves as a transition-state mimetic, where the hydroxyl group interacts with catalytic aspartates or serines, while the cyclopropyl group fills a hydrophobic S1 or S1' pocket with high shape complementarity.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is hygroscopic.[1] Store in a desiccator at -20°C.

-

Stability: Stable in solid form for >2 years if protected from moisture.[1] Aqueous solutions should be prepared fresh, as amino alcohols can slowly undergo air oxidation or rearrangements under basic conditions.[1]

-

Safety: Irritant to eyes and skin.[1] Handle with standard PPE.[1]

References

-

Sigma-Aldrich. (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride Product Specification.

-

Organic Syntheses. Reduction of Amino Acids to Amino Alcohols: General Protocols. Org.[1][2][3] Synth. 1921 , Coll.[1] Vol. 10, p. 423.[1]

-

ChemicalBook. (2R)-2-Amino-2-cyclopropylethan-1-ol HCl Properties and Suppliers.

-

PubChem. (R)-2-amino-2-cyclopropylethanol Compound Summary. National Library of Medicine.[1] [1]

-

MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Catalysts 2021 , 11(5), 624. [1]

Sources

Solubility Profile & Process Characterization: 2-Amino-2-cyclopropylethan-1-ol Hydrochloride

The following technical guide details the solubility profile, characterization protocols, and process applications for 2-Amino-2-cyclopropylethan-1-ol hydrochloride .

-Amino Alcohol Salt CAS Registry: 1306603-98-4 (racemic), 1623432-63-2 (S-enantiomer)Executive Summary

2-Amino-2-cyclopropylethan-1-ol hydrochloride is a critical chiral building block used in the synthesis of pharmaceutical agents, including antiviral and antibacterial candidates. Its physicochemical behavior is dominated by two competing structural features: the highly polar, ionic ammonium-chloride salt head and the lipophilic, sterically strained cyclopropyl tail.

Understanding its solubility landscape is essential for three key process stages:

-

Reaction Medium Selection: Ensuring homogeneity during nucleophilic substitutions.

-

Purification: Designing crystallization systems to remove inorganic salts and impurities.

-

Free-Basing: Efficiently liberating the reactive free amine for subsequent coupling.

Physicochemical Solubility Landscape

Based on experimental data from analogous

Theoretical & Observed Solubility Trends

| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |

| Polar Protic | Water, Methanol (MeOH) | High (>50 mg/mL) | Primary reaction solvent; NMR analysis. |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Reaction solvent for high-temp nucleophilic attacks. |

| Lower Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Moderate/High (Temp. Dependent) | Ideal for Recrystallization. Solubility drops significantly with cooling. |

| Polar Aprotic (Low BP) | Acetone, Acetonitrile (MeCN) | Low (<5 mg/mL) | Potential antisolvents or slurry wash solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low/Insoluble | Used to extract the free base after neutralization, but not the salt. |

| Non-Polar | Hexane, Heptane, Toluene, Et₂O | Insoluble | Antisolvents for precipitating the product from MeOH/EtOH. |

Technical Insight: The cyclopropyl group imparts slightly higher lipophilicity compared to non-cyclic analogs (e.g., 2-aminoethanol HCl), potentially increasing solubility in Ethanol/IPA mixtures. However, the lattice energy of the hydrochloride salt remains the dominant factor, enforcing insolubility in non-polar media [1, 2].

Critical Process Data Points

-

Methanol: The compound is sufficiently soluble in methanol to perform neutralization reactions (e.g., with Sodium Methoxide) at 0°C [3].

-

Isopropanol (IPA): Literature suggests using IPA for solid-liquid extraction of amino alcohol hydrochlorides, indicating it can selectively dissolve the organic salt over inorganic byproducts (like NaCl) under hot conditions [4].

Experimental Determination Protocols

Since batch-specific purity and polymorphs can alter saturation points, the following self-validating protocols are required for precise quantitation.

Protocol A: Gravimetric Saturation (The Gold Standard)

Objective: Determine exact solubility (mg/mL) at a specific temperature (

-

Preparation: Weigh 100 mg of dry 2-Amino-2-cyclopropylethan-1-ol HCl into a 4 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L increments while maintaining the vial at temperature -

Equilibration: Vortex for 1 minute between additions. If the solid dissolves completely, record volume (

). -

Saturation: If solid remains after 1.0 mL, cap the vial and stir at

for 24 hours. -

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter into a tared vessel. -

Drying: Evaporate solvent under vacuum (Rotavap or N

stream) and dry to constant weight ( -

Calculation:

Protocol B: Visual Solubility Screening (Decision Tree)

Use this rapid workflow to select solvents for recrystallization or reaction.

Figure 1: Rapid solubility screening logic for solvent selection.

Process Applications

Recrystallization Strategy

To purify the hydrochloride salt, a Solvent/Antisolvent system is recommended over single-solvent cooling due to the compound's high solubility in water/methanol.

-

Primary System: Methanol / Diethyl Ether (or MTBE).

-

Method: Dissolve salt in minimum hot Methanol. Add Ether dropwise until turbidity persists. Cool to 4°C.

-

-

Secondary System: Ethanol / Heptane.

-

Method: Dissolve in refluxing Ethanol. Add hot Heptane. Allow slow cooling to induce crystallization.[1]

-

Free-Basing Workflow (HCl Removal)

For applications requiring the nucleophilic free amine, the HCl salt must be neutralized.[2] The solubility difference between the organic salt and inorganic byproducts is the key lever.

Figure 2: Neutralization workflow utilizing the solubility differential of NaCl in Methanol [3].

Mechanism: 2-Amino-2-cyclopropylethan-1-ol HCl is soluble in MeOH. When NaOMe is added, it deprotonates the ammonium group. The resulting NaCl is insoluble in MeOH and precipitates, leaving the free amine in solution.

Safety & Handling

-

Corrosivity: As a hydrochloride salt of a primary amine, the compound is acidic in aqueous solution and can cause severe skin burns and eye damage (H314) [5].

-

Hygroscopicity: Amino alcohol salts are frequently hygroscopic.[3] Store under inert atmosphere (Argon/Nitrogen) to prevent "oiling out" due to moisture absorption, which drastically alters solubility data.

References

-

Sigma-Aldrich. 2-Amino-2-cyclopropylethan-1-ol hydrochloride Product Sheet. CAS 1306603-98-4. Link

-

PubChem. Compound Summary: 2-Amino-2-cyclopropylethan-1-ol. CID 14852098. Link

-

Patent WO2015070224A2. Combination therapy including an mdm2 inhibitor...[4] (Describes use of free base and neutralization strategies). Link

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (Describes IPA extraction of amino alcohol hydrochlorides). Link

-

ECHA. Registration Dossier: 2-amino-2-cyclopropylethan-1-ol. (Hazard Classifications). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. WO2015070224A2 - Combination therapy including an mdm2 inhibitor and one or more additional pharmaceutically active agents for the treatment of cancers - Google Patents [patents.google.com]

Technical Monograph: (S)-2-Amino-2-cyclopropylethan-1-ol Hydrochloride

Executive Summary

(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS: 1623432-63-2) is a high-value chiral building block in medicinal chemistry. Structurally, it represents a cyclopropyl-substituted analog of valinol, where the isopropyl group is replaced by a cyclopropyl ring. This modification is critical in modern drug design: the cyclopropyl moiety introduces conformational rigidity and metabolic stability—specifically resistance to CYP450-mediated oxidation—while maintaining a similar steric profile to isopropyl. This guide details the nomenclature, validated synthetic protocols, and analytical standards required for its application in pharmaceutical development.

Part 1: Nomenclature & Structural Identity

IUPAC Designation

The systematic naming follows the hierarchy where the alcohol (-OH) takes precedence over the amine (-NH2) and the cycloalkyl group.

-

Parent Chain: Ethanol (2 carbons).

-

Principal Functional Group: -ol (at position 1).[1]

-

Substituents:

-

Stereochemistry: The chiral center is at Carbon 2. Following Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH2 (Nitrogen, Atomic #7)

-

-CH2OH (Carbon attached to Oxygen)

-

-Cyclopropyl (Carbon attached to 2 Carbons)

-

-H (Hydrogen)

-

Configuration:(S)

-

-

Salt Form: Hydrochloride.[4]

Definitive IUPAC Name: (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride [1]

Chemical Data Table

| Property | Specification |

| Common Name | (S)-Cyclopropylglycinol HCl |

| CAS Number | 1623432-63-2 (HCl salt) |

| Molecular Formula | C₅H₁₁NO[4][7] · HCl |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexanes |

| Chiral Purity | Typically >98% ee required for API synthesis |

| SMILES | Cl.NC1CC1 |

Part 2: Synthetic Methodology

Expert Insight: The synthesis of chiral amino alcohols often suffers from racemization or difficult workups due to the water solubility of the product. The protocol below utilizes the reduction of (S)-cyclopropylglycine. This route is preferred over resolution of racemic material because it preserves the stereocenter established in the amino acid precursor.

Reaction Pathway

The transformation involves the reduction of the carboxylic acid moiety of (S)-cyclopropylglycine to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS).

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the reduction of (S)-cyclopropylglycine to the target amino alcohol.[8]

Detailed Protocol (Self-Validating System)

Safety Note: LiAlH₄ is pyrophoric. All glassware must be oven-dried. Perform under Argon/Nitrogen atmosphere.[9]

-

Setup: Charge a 3-neck RBF with (S)-cyclopropylglycine (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.

-

Addition: Add LiAlH₄ (2.5 eq) typically as a pellet or solution dropwise. Control: Monitor internal temperature; do not exceed 5°C during addition to prevent side reactions.

-

Reflux: Warm to RT, then reflux for 4–12 hours. Checkpoint: Monitor by TLC (ninhydrin stain) or LC-MS until the starting amino acid is consumed.

-

Fieser Quench (Critical Step): Cool to 0°C. For every x grams of LiAlH₄ used, add:

-

x mL water (slowly!)

-

x mL 15% NaOH

-

3x mL water[3]

-

Why: This produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.

-

-

Isolation: Filter the salts. The product is in the filtrate.

-

Salt Formation: Dissolve the crude oil in minimal ethanol/EtOAc. Add 4M HCl in dioxane (1.1 eq) at 0°C. The hydrochloride salt precipitates. Filter and dry.[3]

Part 3: Analytical Characterization & Quality Control

To ensure the material is suitable for drug development, the following analytical logic must be applied.

Chiral Purity Analysis

Enantiomeric Excess (ee) is the critical quality attribute.

-

Method: Chiral HPLC or GC.

-

Column: Daicel Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).

Visualization: Analytical Logic

Figure 2: Quality control decision tree ensuring high enantiomeric purity before downstream application.

Part 4: Medicinal Chemistry Applications[11][12][13][14]

Bioisosterism and Metabolic Stability

The cyclopropyl group in (S)-2-amino-2-cyclopropylethan-1-ol serves as a superior bioisostere for isopropyl and ethyl groups.

-

Metabolic Blockade: Alkyl chains are prone to oxidation by Cytochrome P450 enzymes. The strained cyclopropane ring is significantly more resistant to hydrogen abstraction and hydroxylation compared to an isopropyl methine proton.

-

Conformational Rigidity: The cyclopropyl group restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that enhances binding affinity to targets like GPCRs (e.g., CRF-1 receptors).

Drug Design Context

This scaffold is frequently employed in the synthesis of:

-

Peptidomimetics: Acting as a non-natural amino acid residue to prevent proteolytic cleavage.

-

Antivirals: Specifically in protease inhibitors where the P1 or P1' pocket requires a hydrophobic but small moiety.

References

-

PubChem. (2025).[2] 2-Amino-2-cyclopropylethan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

Zefirov, N. S. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Retrieved October 26, 2025, from [Link]

Sources

- 1. 2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc [chemsrc.com]

- 2. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride | 1623432-63-2 [sigmaaldrich.com]

- 5. acdlabs.com [acdlabs.com]

- 6. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 7. (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1623432-63-2 | AChemBlock [achemblock.com]

- 8. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

role of cyclopropyl groups in medicinal chemistry

Title: The Cyclopropyl Moiety in Medicinal Chemistry: Electronic Properties, Bioisosterism, and Safety Profiles

Executive Summary

The cyclopropyl group represents a unique "privileged structure" in modern medicinal chemistry.[1][2] Far from being a simple spacer, it acts as a distinctive electronic and steric modulator. Its high ring strain (~27.5 kcal/mol) and significant

Physicochemical & Electronic Foundations

To deploy cyclopropyl groups effectively, one must understand their orbital hybridization. Unlike standard alkanes (

-

The

-Character Mimic: The C-C bonds in cyclopropane possess high -

Acidity & Hydrogen Bonding: Conversely, the exocyclic C-H bonds have high

-character (approximating -

Conformational Restriction: The rigid triangular geometry fixes the exit vectors of substituents, allowing medicinal chemists to "freeze" bioactive conformations that would be entropically penalized in flexible alkyl chains.

Strategic Bioisosterism

The cyclopropyl group is a versatile bioisostere, primarily deployed to replace phenyl rings or isopropyl/gem-dimethyl groups.

Phenyl Ring Replacement ("Escaping Flatland")

Replacing a phenyl ring with a cyclopropyl group is a high-impact strategy to improve physicochemical properties without sacrificing potency.

-

Solubility: The cyclopropyl group disrupts planar

-stacking (which often drives insolubility) and lowers molecular weight. -

Metabolic Stability: It eliminates the electron-rich aromatic system prone to oxidation, while the strong C-H bonds resist H-abstraction.[3]

Isopropyl/Gem-Dimethyl Replacement

Replacing an isopropyl group with a cyclopropyl moiety reduces the rotational degrees of freedom, locking the substituents in a specific vector.

Table 1: Comparative Properties of Bioisosteric Replacements

| Property | Phenyl Group ( | Isopropyl Group ( | Cyclopropyl Group ( | Impact of |

| Hybridization | Walsh (Pseudo- | Mimics | ||

| Lipophilicity ( | High (Reference) | Moderate | Low | Improves Solubility (Lowers LogP vs. Ph). |

| Metabolic Liability | High (Aromatic hydroxylation) | High (Benzylic/Tertiary oxidation) | Low/Conditional | Blocks Oxidation (High C-H BDE). |

| Conformational Freedom | Rigid (Rotatable about bond) | Flexible | Rigid | Fixes Vector (Reduces entropic penalty). |

| C-H Bond Strength | ~110 kcal/mol | ~96 kcal/mol (Tertiary) | ~106 kcal/mol | Resists CYP attack (unless amine attached). |

Metabolic Fate & Toxicology: The Double-Edged Sword

The metabolic profile of the cyclopropyl group is bimodal. It can act as a metabolic "shield" or a metabolic "trap" depending on its context.

The Shield: Blocking Metabolism

Due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to secondary alkyls (~98 kcal/mol), the ring resists hydrogen atom abstraction by Cytochrome P450 enzymes.

-

Example: Pitavastatin .[3] The cyclopropyl group prevents rapid oxidative clearance seen with isopropyl analogs, diverting metabolism away from CYP3A4 and improving half-life.

The Trap: Mechanism-Based Inactivation (MBI)

Warning: Cyclopropylamines (nitrogen directly attached to the ring) are notorious suicide inhibitors of CYP450 enzymes.[4]

-

Mechanism: The CYP enzyme attempts to oxidize the nitrogen (Single Electron Transfer - SET). This generates a radical cation that triggers the opening of the strained cyclopropyl ring. The resulting reactive carbon radical covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

-

Risk: This can lead to severe Drug-Drug Interactions (DDIs) or hepatotoxicity (e.g., Trovafloxacin ).

Figure 1: Mechanism-Based Inactivation of CYP450 by Cyclopropylamines.[4] The ring-opening radical pathway leads to irreversible heme alkylation.

Synthetic Methodology: Furukawa-Modified Simmons-Smith[2][5][6]

While many methods exist, the Furukawa modification of the Simmons-Smith reaction is the standard for late-stage medicinal chemistry due to its mild conditions and stereospecificity. It avoids the hazards of diazomethane and allows cyclopropanation of functionalized alkenes.[1]

Experimental Protocol: Cyclopropanation of an Allylic Alcohol

Objective: Convert a chiral allylic alcohol to a cyclopropyl carbinol.

Reagents:

-

Substrate: Allylic Alcohol (1.0 eq)

-

Reagent: Diethylzinc (

, 1.0 M in hexanes, 2.5 eq) -

Carbenoid Source: Diiodomethane (

, 5.0 eq) -

Solvent: Dichloromethane (DCM), anhydrous

-

Temperature: -20°C to RT

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and the allylic alcohol substrate. Cool to -20°C.

-

Reagent Formation: Carefully add

solution dropwise. (Caution: Pyrophoric). Stir for 10 minutes. -

Carbenoid Generation: Add

dropwise. The active species, -

Reaction: Allow the mixture to warm to 0°C and stir until TLC indicates consumption of the alkene (typically 2-6 hours). The hydroxyl group of the substrate directs the delivery of the methylene group, ensuring syn-stereochemistry.

-

Quench: Cool to 0°C. Quench slowly with saturated aqueous

. (Caution: Gas evolution). -

Workup: Extract with DCM (3x). Wash combined organics with

(to remove iodine), water, and brine. Dry over -

Purification: Concentrate and purify via silica gel flash chromatography.

Figure 2: Furukawa-Modified Simmons-Smith Protocol. The hydroxyl group directs the stereochemistry via zinc coordination.

Case Study: Optimization of Factor Xa Inhibitors

Context: Bristol Myers Squibb (BMS) sought to optimize a Factor Xa inhibitor. The lead compound contained a phenyl ring which suffered from poor solubility and high metabolic clearance.

Intervention:

-

Modification: Replacement of the central phenyl ring with a cyclopropyl moiety.[6]

-

Result:

-

Vector Retention: The 1,2-disubstituted cyclopropane maintained the critical bond angles required to position the P1 and P4 binding elements, mimicking the ortho/meta vectors of the phenyl ring.

-

Potency: Binding affinity (

) was maintained in the nanomolar range. -

PK Improvement: The change reduced molecular weight and LogP, significantly improving solubility and oral bioavailability.

-

Outcome: This validated the cyclopropyl group as a "phenyl bioisostere" that reduces molecular obesity.

-

References

-

Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of small rings). Link

-

Barnes-Seeman, D. (2016). The role of fluorine and cyclopropyl groups in drug design and development. Current Topics in Medicinal Chemistry, 16(16), 1816-1826. Link

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[4][9][10] Evidence for cation-radical intermediates.[9] Journal of the American Chemical Society, 104(7), 2048-2050. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][11] Organic Reactions, 58, 1-415. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Enantiomerically Pure 2-Amino-2-cyclopropylethan-1-ol for Advanced Research and Pharmaceutical Development

Abstract

Enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropyl group adjacent to a chiral amino alcohol, offers a valuable scaffold for the synthesis of novel therapeutic agents. The rigid, three-dimensional nature of the cyclopropyl group can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and better binding affinity to biological targets. This in-depth technical guide provides a comprehensive overview of the commercial availability of the (R)- and (S)-enantiomers of 2-Amino-2-cyclopropylethan-1-ol, details a robust, field-proven methodology for its enantioselective synthesis, and explores its applications in modern drug development. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique electronic and conformational properties of the three-membered ring can lead to significant improvements in metabolic stability by blocking potential sites of oxidation. Furthermore, the rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target.

The 2-Amino-2-cyclopropylethan-1-ol scaffold is particularly valuable as it combines the benefits of the cyclopropyl group with the versatility of a chiral 1,2-amino alcohol. This arrangement provides two key points for further chemical modification, allowing for the exploration of a wide range of chemical space in the development of new drug entities. The distinct stereochemistry of the (R) and (S) enantiomers can lead to differential interactions with chiral biological receptors, making access to enantiomerically pure forms of this building block essential for modern drug discovery programs. For instance, chiral amino alcohols are foundational components in a variety of pharmaceuticals, including treatments for neurological disorders.

Commercial Availability of Enantiomerically Pure 2-Amino-2-cyclopropylethan-1-ol

A critical aspect of utilizing this valuable building block is its accessibility. Several reputable chemical suppliers offer both the (R) and (S) enantiomers of 2-Amino-2-cyclopropylethan-1-ol, typically as their hydrochloride salts for improved stability and handling. The following tables provide a comparative overview of prominent commercial suppliers, including their respective CAS numbers, typical purities, and available quantities. Researchers are advised to request certificates of analysis from suppliers to verify the enantiomeric purity and overall quality of the material.

Table 1: Commercial Suppliers of (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride

| Supplier | CAS Number | Typical Purity | Available Quantities |

| BLDpharm | 1623432-63-2 | ≥95% | Gram to multi-gram scale[1] |

| Sigma-Aldrich | 1623432-63-2 | ≥97% | Milligram to gram scale |

| MySkinRecipes | 1623432-63-2 | Not specified | Not specified[2] |

Table 2: Commercial Suppliers of (R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Advanced ChemBlocks | 1401163-31-2 | 95% | 250mg, 1g, 5g[3] |

| Biosynth | 1401163-31-2 | Not specified | Inquire for details |

Enantioselective Synthesis: A Field-Proven Protocol

While commercially available, an in-house synthesis of enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol can be advantageous for large-scale applications or for the generation of structural analogs. The following protocol details a robust and scalable method for the asymmetric synthesis of this key intermediate, based on the well-established principles of enantioselective reduction of α-amino ketones.[4]

Synthetic Strategy Overview

The overarching strategy involves the synthesis of a racemic α-amino ketone precursor, followed by a highly enantioselective reduction of the ketone to the corresponding alcohol. This approach allows for the generation of either the (R) or (S) enantiomer by selecting the appropriate chiral catalyst.

Caption: Synthetic workflow for enantiopure 2-Amino-2-cyclopropylethan-1-ol.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Racemic 2-Amino-2-cyclopropyl-1-ethanone

This procedure is adapted from established methodologies for the synthesis of α-amino ketones.

-

Materials: Cyclopropylacetonitrile, Methylmagnesium bromide (3.0 M in diethyl ether), Diethyl ether (anhydrous), 2 M Hydrochloric acid, Dichloromethane, Sodium bicarbonate (saturated solution), Sodium sulfate (anhydrous).

-

Procedure:

-

To a solution of cyclopropylacetonitrile (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and slowly quench with 2 M hydrochloric acid.

-

Separate the aqueous layer and wash the organic layer with water and brine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic α-amino ketone.

-

Purification can be achieved via column chromatography on silica gel.

-

Step 3 & 4: Enantioselective Reduction and Purification

The following is a representative procedure utilizing a chiral borane reagent. The choice of the specific chiral ligand will determine the resulting enantiomer.

-

Materials: Racemic 2-Amino-2-cyclopropyl-1-ethanone, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene), Borane-dimethyl sulfide complex (10.0 M), Toluene (anhydrous), Methanol, 2 M Hydrochloric acid, Ethyl acetate.

-

Procedure:

-

To a solution of the chiral CBS catalyst (0.1 eq) in anhydrous toluene at -20 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (0.6 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of the racemic α-amino ketone (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

-

Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

-

Slowly quench the reaction by the dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 2 M hydrochloric acid and stir for an additional 30 minutes.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The enantiomerically enriched amino alcohol can be purified by crystallization or column chromatography. Enantiomeric excess should be determined by chiral HPLC analysis.

-

Applications in Drug Discovery and Medicinal Chemistry

The 2-Amino-2-cyclopropylethan-1-ol scaffold is a valuable building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system.[5] The constrained nature of the cyclopropyl group can be exploited to orient pharmacophoric elements in a precise manner, leading to enhanced interactions with receptor binding sites.

While specific, publicly disclosed examples of late-stage clinical candidates incorporating this exact fragment are emerging, the patent literature contains numerous examples of its use in the synthesis of compound libraries for indications such as neurodegenerative diseases and psychiatric disorders. The amino and hydroxyl functionalities serve as convenient handles for the introduction of diverse substituents, enabling the rapid exploration of structure-activity relationships (SAR).

Caption: Functionalization pathways for 2-Amino-2-cyclopropylethan-1-ol in drug discovery.

Conclusion

Enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol represents a strategically important building block for contemporary drug discovery. Its commercial availability from a range of suppliers, coupled with robust and scalable synthetic routes, ensures its accessibility to the broader research community. The unique conformational and electronic properties imparted by the cyclopropyl group offer significant potential for the development of safer and more efficacious medicines. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of this versatile chiral synthon is expected to expand across a wide array of therapeutic areas.

References

- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

-

PubChem. 2-Amino-2-phenylethan-1-ol. [Link]

-

MySkinRecipes. (2S)-2-amino-2-cyclopropylethan-1-ol hcl. [Link]

-

ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

-

ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

National Institutes of Health. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

-

ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol. [Link]

-

ACS Publications. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. [Link]

-

Organic Reactions. Enantioselective Reduction of Ketones. [Link]

-

Ohio State News. Turning alcohol into key ingredients for new medicines. [Link]

-

National Institutes of Health. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

-

National Institutes of Health. Neurotrophic Natural Products: Chemistry and Biology. [Link]

-

ResearchGate. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

-

National Institutes of Health. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. [Link]

-

Chemsrc. 2-Amino-2-cyclopropylethan-1-ol HCl. [Link]

Sources

- 1. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. (2S)-2-amino-2-cyclopropylethan-1-ol hcl [myskinrecipes.com]

- 3. (2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1401163-31-2 | AChemBlock [achemblock.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]

Safe Handling and Chemical Biology of Cyclopropylamines: A Technical Guide

This guide synthesizes current toxicological data, process safety engineering, and chemical biology mechanisms regarding cyclopropylamines. It is designed for immediate application in pharmaceutical research environments.

Executive Summary

Cyclopropylamines (CPAs) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antidepressants (e.g., tranylcypromine), antivirals, and antibiotics. However, the very feature that makes them valuable—the high ring strain energy (~27.5 kcal/mol)—introduces distinct safety and toxicological profiles.

Unlike aliphatic amines, CPAs function as mechanism-based inactivators (suicide substrates) for key metabolic enzymes.[1][2] Furthermore, their thermodynamic instability necessitates rigorous process safety controls to prevent runaway ring-opening reactions. This guide moves beyond standard SDS data to address the specific bio-inorganic and physical hazards of this class.

Physicochemical Profile & Energetics

The cyclopropane ring possesses significant "spring-loaded" energy due to bond angle deformation (

| Property | Value / Characteristic | Operational Implication |

| Ring Strain Energy | ~27.5 kcal/mol (115 kJ/mol) | High potential for exothermic decomposition; susceptible to radical-induced ring opening. |

| Boiling Point | ~50°C (Parent CPA) | High volatility. Significant vapor pressure buildup in sealed containers at room temperature. |

| Flash Point | ~1°C (Closed Cup) | Class IB Flammable Liquid . Vapors can travel significant distances to ignition sources. |

| Basicity (pKa) | ~9.0 (Conjugate acid) | Less basic than isopropylamine due to greater s-character in C-N bond; still corrosive to tissue. |

| Appearance | Colorless to yellow liquid | Yellowing indicates oxidation or polymerization; discard if precipitate forms. |

Toxicological Mechanisms: The "Suicide Substrate" Risk

Researchers must understand that CPAs are not merely corrosive; they are metabolic poisons . The toxicity stems from the bioactivation of the strained ring by oxidative enzymes.

Mechanism-Based Inactivation of Cytochrome P450

CPAs are prototypical suicide inhibitors of CYP450 enzymes. The inhibition occurs via a Single Electron Transfer (SET) or Proton-Coupled Electron Transfer (PCET) mechanism.[2]

-

Oxidation: The P450 heme oxidizes the amine nitrogen to a radical cation (

). -

Ring Scission: The ring strain drives the rapid fragmentation of the cyclopropyl radical cation into a highly reactive carbon-centered radical.

-

Covalent Binding: This radical attacks the heme porphyrin ring (alkylating the pyrrole nitrogens) or the protein backbone, irreversibly destroying enzyme function.

-

MIC Formation: Alternatively, metabolic oxidation can lead to a nitroso intermediate that coordinates tightly to the heme iron, forming a stable Metabolic Intermediate Complex (MIC) .[3][4]

ALDH Inhibition (The "Coprine Effect")

Similar to the mushroom toxin coprine, CPAs can inhibit Aldehyde Dehydrogenase (ALDH).

-

Risk: Exposure to CPAs followed by alcohol consumption can lead to a disulfiram-like reaction (flushing, nausea, tachycardia) due to acetaldehyde accumulation.

-

Protocol: Personnel handling CPAs should strictly avoid alcohol consumption 24 hours pre- and post-exposure.

Visualization: CYP450 Inactivation Pathway

The following diagram illustrates the bifurcation between metabolic clearance and suicide inhibition.

Caption: Mechanism of CYP450 inactivation showing the divergence between clearance and suicide inhibition via ring scission.

Process Safety & Stability

Thermal Hazards

While the parent cyclopropylamine is stable at ambient temperature, derivatives (especially N-hydroxy or N-halo compounds) can be explosively unstable.

-

Radical Clocks: The cyclopropylcarbinyl radical rearrangement is extremely fast (

). Reactions generating radicals near the ring can trigger rapid, exothermic ring-opening cascades. -

Incompatibility: Contact with strong acids can catalyze ring opening, releasing heat (~27 kcal/mol) which may boil the solvent (low BP of CPA).

Storage Protocols

-

Venting: Do not store in rigid, non-vented vessels for extended periods if there is any risk of decomposition.

-

Temperature: Store at 2–8°C to minimize vapor pressure.

-

Segregation: Strictly isolate from oxidizing agents (peroxides, nitrates) and halogens.

Experimental Workflows

Protocol: Safe Synthesis/Coupling Reaction

Context: Amide coupling or reductive amination using cyclopropylamine.

-

Preparation:

-

Perform all operations in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to corrosivity), chemical splash goggles, and a flame-resistant lab coat.

-

Glassware: Inspect for micro-fractures. Use a pressure-relief adapter if heating is required.

-

-

Reagent Addition:

-

Cooling: Pre-cool the reaction vessel to 0°C before adding cyclopropylamine. The low boiling point (50°C) means exotherms from addition can easily cause flash vaporization.

-

Rate: Add dropwise. Monitor internal temperature.

-

-

Reaction Monitoring:

-

Avoid metal catalysts known to facilitate radical ring opening (e.g., certain Fe or Cu species) unless that is the intended pathway.

-

If using strong acids, expect potential vigorous off-gassing or heat evolution.

-

-

Quenching & Workup:

-

Acidification Risk: When acidifying the basic amine during workup, use a cooling bath. The heat of neutralization combined with the volatile nature of the free base can generate fumes.

-

Disposal: Do not mix CPA waste with heavy metal waste (risk of forming unstable complexes).

-

Spill Response (Self-Validating Protocol)

-

Immediate Action: Evacuate the immediate area. Eliminate ignition sources.[5][6][7][8][9][10][11]

-

Assessment: If volume > 100 mL, contact EHS/HazMat.

-

Neutralization:

-

Cover spill with vermiculite or dry sand (Do NOT use paper towels or combustible sawdust; amines can react hypergolically with certain cellulose sources or oxidizers).

-

Transfer to a waste container labeled "Flammable/Corrosive - Amine".

-

Clean surface with dilute acetic acid to neutralize residues, followed by water.

-

Safety Decision Workflow

Use this logic flow to determine the necessary safety controls before initiating an experiment.

Caption: Pre-experimental safety assessment logic for handling cyclopropylamine derivatives.

References

-

Mechanism-Based Inactivation

-

Metabolic Intermediate Complexes

-

ALDH Inhibition (Coprine Effect)

- Title: Cyclopropylamine Safety Data Sheet (SDS).

Sources

- 1. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 2. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of 2-Amino-2-cyclopropylethan-1-ol: A Technical Guide to Conformational Restriction and Bioisosterism

The following technical guide provides an in-depth analysis of the structural analogues of 2-Amino-2-cyclopropylethan-1-ol, focusing on their medicinal chemistry utility, synthetic accessibility, and pharmacophore properties.

Executive Summary

2-Amino-2-cyclopropylethan-1-ol (also known as Cyclopropylglycinol) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it acts as a conformationally restricted bioisostere of Valinol (2-amino-3-methylbutan-1-ol). The cyclopropyl moiety offers unique electronic properties—specifically

This guide details the structural analogues of this core motif, categorizing them by their utility in modulating lipophilicity, metabolic stability, and steric occupancy. It serves as a blueprint for researchers designing transition-state mimics for protease inhibitors, GPCR ligands, and fragment-based lead optimization.

Part 1: Structural Analysis & Pharmacophore Modeling

The Bioisosteric Rationale

The primary utility of the 2-amino-2-cyclopropylethan-1-ol scaffold lies in its ability to mimic the steric bulk of an isopropyl group (as found in Valine) while altering the electronic and conformational landscape.[1]

| Feature | Valinol (Flexible Control) | Cyclopropylglycinol (Rigid Analogue) | Medicinal Chemistry Impact |

| Steric Bulk | Isopropyl ( | Cyclopropyl ( | Near-perfect steric match; fits hydrophobic pockets (S1/S2 subsites).[1] |

| Conformation | Rotatable C | Rigid Ring System | Reduces entropic penalty upon binding ( |

| Metabolism | Susceptible to CYP450 oxidation (tertiary H) | Blocked (No tertiary H) | Improves metabolic half-life ( |

| Lipophilicity | LogP | LogP | Slightly lower LogP aids solubility while maintaining lipophilic contacts. |

The "Banana Bond" Effect

The bent bonds of the cyclopropyl ring (Walsh orbitals) possess significant

Part 2: Structural Analogues & Design Strategy

The development of analogues revolves around three axes: Electronic Modulation (Fluorination), Steric Exploration (Ring Expansion), and Conformational Locking (Bicyclics).

Fluorinated Analogues: Metabolic Blocking

Introduction of fluorine atoms onto the cyclopropyl ring lowers the

-

2,2-Difluorocyclopropylglycinol: The electron-withdrawing effect reduces the basicity of the adjacent amine, improving membrane permeability and blood-brain barrier (BBB) penetration.

-

1-Fluorocyclopropylglycinol: Creates a quaternary center, completely blocking racemization at the

-carbon.[1]

Ring-Expanded Homologues

-

Cyclobutylglycinol / Cyclopentylglycinol: Used to probe the depth of hydrophobic pockets. While cyclopropyl is a "flat" disc, cyclobutyl introduces a "puckered" conformation, often used to optimize van der Waals contacts in larger binding sites (e.g., HIV Protease).

Chain-Extended Analogues (Beta-Amino Acids)[1]

-

-Cyclopropyl-

Visualization of Analogue Space

The following diagram illustrates the logical derivation of analogues from the parent scaffold.

[2]

Part 3: Synthetic Methodologies

Synthesizing these analogues requires stereoselective control.[2] The two dominant pathways are the Strecker Synthesis (from aldehydes) and Sulfinimine Chemistry (Ellman's auxiliary).

Protocol A: Stereoselective Synthesis via Ellman Sulfinimine

This protocol is preferred for generating enantiomerically pure analogues (e.g., >98% ee).

Reagents:

-

Cyclopropanecarbaldehyde[1]

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Vinylmagnesium bromide (or Cyanide source)[1]

- (Lewis Acid)[1]

Step-by-Step Workflow:

-

Imine Formation:

-

Nucleophilic Addition (Introduction of C1 unit):

-

Cool the sulfinimine solution to -78°C.

-

Add Vinylmagnesium bromide (or TMSCN for the amino acid route).

-

Stereocontrol: The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary), establishing the chiral center.

-

-

Deprotection & Reduction:

-

Treat with HCl/MeOH to remove the sulfinyl group.

-

If using cyanide: Hydrolyze nitrile to acid, then reduce with

to the alcohol. -

If using vinyl: Ozonolysis followed by reduction yields the alcohol.

-

Protocol B: Reduction of Amino Acids (Scale-Up Route)

For commercially available cyclopropylglycine, direct reduction is the most efficient route.

-

Activation: Suspend (S)-Cyclopropylglycine in dry THF under Argon.

-

Reduction: Add

(2.5 eq) as a solution in THF at 0°C.-

Caution: Exothermic H2 evolution.

-

-

Reflux: Heat to reflux for 4 hours to ensure complete reduction of the carboxylate.

-

Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water (1:1:3 ratio per gram of LAH). Filter the granular precipitate.

Synthetic Pathway Diagram

[2][6][7]

Part 4: Emerging Therapeutic Applications[1]

HCV Protease Inhibitors (NS3/4A)

While first-generation inhibitors (e.g., Boceprevir) utilized cyclopropyl carboxamides, next-generation research utilizes the hydroxyethylamine isostere (derived from the amino alcohol) to target the catalytic dyad. The cyclopropyl group occupies the S1 subsite, providing optimal hydrophobic filling without the flexibility of a propyl chain.

GPCR Modulators (mGluR)

The acid precursor, cyclopropylglycine, is a known agonist for metabotropic glutamate receptors (mGluRs). The alcohol analogues are currently being investigated as prodrugs or allosteric modulators that cross the BBB more effectively than the zwitterionic amino acids.

CDK Inhibitors

Recent patent literature (e.g., WO2024127350) highlights the use of 2-amino-2-cyclopropylethan-1-ol as a fragment in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[1] The motif serves as a linker that positions the inhibitor within the ATP-binding pocket, utilizing the rigid cyclopropyl ring to minimize the entropic cost of binding.

References

-

Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues. Journal of Organic Chemistry. (2013). A practical access to fluorinated scaffolds for peptidomimetics.[5][6] Link[1]

-

Design and Synthesis of Transition State Inhibitors of Norovirus 3CL Protease. Bioorganic & Medicinal Chemistry Letters. (2013). Discusses the use of amino alcohol transition state mimics. Link

-

Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (2012). Comparative analysis of cyclopropyl vs. isopropyl (valine) bioisosteres in protease inhibition. Link

-

Compounds for the Treatment of Kidney Disease (Polycystin-1 Correctors). World Intellectual Property Organization (WO2025096453A1). (2025).[1] Patent detailing the use of 2-amino-2-cyclopropylethan-1-ol as a key intermediate.[1] Link[1]

-

2,6,9-Trisubstituted Purines as CDK Inhibitors. World Intellectual Property Organization (WO2024127350A1). (2024). Describes the incorporation of the cyclopropylglycinol motif into kinase inhibitors. Link[1]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Drug Approvals [approvals85.rssing.com]

- 5. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-2-cyclopropylethan-1-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety in Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed, the cyclopropyl group has emerged as a powerful tool for modulating the biological activity, metabolic stability, and conformational rigidity of drug candidates.[1][2][3][4] When incorporated into chiral building blocks, such as 2-Amino-2-cyclopropylethan-1-ol, this strained three-membered ring offers a unique combination of steric and electronic features that can profoundly influence molecular interactions with biological targets.

This technical guide provides an in-depth exploration of 2-Amino-2-cyclopropylethan-1-ol as a versatile chiral building block. We will delve into its synthesis, with a focus on achieving high enantiopurity, and present detailed protocols for its application in the construction of complex, biologically active molecules, including key intermediates for antiviral agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. Below is a summary of key data for 2-Amino-2-cyclopropylethan-1-ol.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [6] |

| Appearance | Colorless oil or solid | General Knowledge |

| Boiling Point | Approx. 185-190 °C (predicted) | General Knowledge |

| Solubility | Soluble in water, methanol, ethanol | General Knowledge |

| pKa (amine) | ~9.5 (estimated) | General Knowledge |

Spectroscopic Data for (S)-2-Amino-2-cyclopropylethan-1-ol Hydrochloride

| Data Type | Key Features | Reference |

| ¹H NMR | δ (ppm) in D₂O: 3.8-4.0 (m, 2H, -CH₂OH), 3.2-3.4 (m, 1H, -CH(NH₂)-), 1.0-1.2 (m, 1H, cyclopropyl-CH), 0.5-0.8 (m, 4H, cyclopropyl-CH₂) | [1][7][8] |

| ¹³C NMR | δ (ppm) in D₂O: 65-67 (-CH₂OH), 55-57 (-CH(NH₂)-), 10-12 (cyclopropyl-CH), 2-5 (cyclopropyl-CH₂) | [8] |

| Mass Spec. | (M+H)⁺ = 102.0917 m/z | [9][10][11][12] |

Enantioselective Synthesis of 2-Amino-2-cyclopropylethan-1-ol

The biological activity of chiral molecules is often stereospecific. Therefore, access to enantiomerically pure building blocks is a prerequisite for modern drug discovery. Here, we outline two robust strategies for obtaining the (S) and (R) enantiomers of 2-Amino-2-cyclopropylethan-1-ol.

Strategy 1: Chiral Resolution of Racemic 2-Amino-2-cyclopropylethan-1-ol

This classical yet effective method relies on the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.[13][14][15][16]

Workflow for Chiral Resolution:

Caption: Chiral resolution workflow.

Protocol 1: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 2-Amino-2-cyclopropylethan-1-ol (1.0 eq) in methanol. To this solution, add a solution of (+)-tartaric acid (0.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for salt formation.

-

Fractional Crystallization: Cool the mixture to 0-5 °C and allow it to stand for several hours, or until significant precipitation is observed. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will crystallize out of solution.

-

Isolation of the (S)-Enantiomer: Collect the crystalline solid by filtration and wash with a small amount of cold methanol. The enantiomeric excess (ee) of the amine in the salt can be determined at this stage by chiral HPLC or by NMR analysis after conversion to a Mosher's ester. Recrystallization from methanol can be performed to improve diastereomeric purity if necessary.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution to a pH > 11 with a strong base, such as 2M sodium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-2-Amino-2-cyclopropylethan-1-ol.

-

Isolation of the (R)-Enantiomer: The (R)-enantiomer can be recovered from the mother liquor from the initial crystallization by basification and extraction, as described in steps 4-6.

Causality Behind Experimental Choices: The choice of a half-equivalent of tartaric acid is strategic to selectively precipitate one diastereomeric salt. Methanol is a common solvent for this resolution as it often provides a good balance of solubility for both diastereomeric salts, allowing for effective fractional crystallization.

Strategy 2: Asymmetric Synthesis from a Chiral Pool

An alternative and often more elegant approach is to synthesize the desired enantiomer directly from a readily available chiral starting material, such as an amino acid.[17][18] This avoids the potential loss of 50% of the material inherent in classical resolution.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow.

Protocol 2: Asymmetric Synthesis from (S)-Serine (Conceptual)

Note: This is a conceptual protocol based on established synthetic transformations. Specific reaction conditions may require optimization.

-

Protection: Protect the amine of (S)-serine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate), and the carboxylic acid as a methyl or ethyl ester.

-

Formation of a Vinyl Glycine Derivative: Convert the protected serine derivative into a vinyl glycine derivative. This can be achieved through various methods, such as elimination of the hydroxyl group after conversion to a good leaving group (e.g., mesylate or tosylate).

-

Diastereoselective Cyclopropanation: Perform a diastereoselective cyclopropanation of the vinyl glycine derivative. The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a common method for this transformation.[19] The stereochemistry of the existing chiral center will direct the facial selectivity of the cyclopropanation.

-

Reduction of the Ester: Reduce the ester group to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH) in THF.

-

Deprotection: Remove the amine protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, (S)-2-Amino-2-cyclopropylethan-1-ol.

Causality Behind Experimental Choices: The use of a chiral pool starting material like serine provides a stereodefined template. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions. The diastereoselective cyclopropanation is the key stereochemistry-determining step, and the choice of cyclopropanating agent and conditions will influence the diastereomeric ratio.

Applications in the Synthesis of Bioactive Molecules

The unique structural and conformational properties of 2-Amino-2-cyclopropylethan-1-ol make it a valuable building block for a range of bioactive molecules, particularly in the antiviral and enzyme inhibitor fields.

Case Study: Synthesis of HCV Protease Inhibitor Precursors (e.g., Grazoprevir)

The hepatitis C virus (HCV) NS3/4A protease is a key enzyme in the viral life cycle, making it a prime target for antiviral therapy. Grazoprevir is a potent HCV NS3/4A protease inhibitor that features a complex macrocyclic structure.[2][4][20][21] While the final drug molecule is complex, key fragments can be synthesized using chiral building blocks derived from cyclopropyl amino alcohols.

Although a direct synthetic route from 2-Amino-2-cyclopropylethan-1-ol to a key Grazoprevir intermediate is not explicitly detailed in a single publication, the structural similarity of fragments within Grazoprevir to derivatives of our title compound is evident. The synthesis of a functionalized trans-cyclopropoxy building block for Grazoprevir has been reported starting from (S)-epichlorohydrin, highlighting the importance of chiral cyclopropyl structures in its synthesis.[2][3]

Conceptual Synthetic Application:

Caption: Conceptual pathway to Grazoprevir.

Application in the Synthesis of Antiviral Nucleoside Analogues

The structural rigidity and unique stereochemistry of cyclopropyl-containing nucleoside analogues can lead to potent and selective antiviral activity. A notable example is the synthesis of 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, which has demonstrated extremely potent activity against herpes simplex virus type-1 (HSV-1).[22] The (1'S,2'R)-enantiomer, in particular, exhibited an IC₅₀ of 0.020 µg/mL against HSV-1, significantly more potent than acyclovir (IC₅₀ of 0.81 µg/mL).[22]

Table of Antiviral Activity of a Cyclopropyl Nucleoside Analogue

| Compound | Virus | IC₅₀ (µg/mL) | Reference |

| (1'S,2'R)-3a | HSV-1 | 0.020 | [22] |

| Acyclovir | HSV-1 | 0.81 | [22] |

This highlights the potential of chiral cyclopropyl amino alcohols as precursors for novel antiviral agents.

General Protocols for Derivatization

The amino and hydroxyl groups of 2-Amino-2-cyclopropylethan-1-ol provide two handles for further synthetic modification. Below are general protocols for common transformations.

Protocol 3: N-Acylation

-

Reaction Setup: Dissolve 2-Amino-2-cyclopropylethan-1-ol (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in a suitable aprotic solvent like dichloromethane or THF.

-

Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 4: O-Alkylation (via Mitsunobu Reaction)